CYP11B1 Inhibition Potency: Nanomolar Activity Differentiates from Clinical Benchmark
1-Benzyl-5-methylindoline-2,3-dione inhibits human CYP11B1 with an IC₅₀ of 2 nM [1]. This potency is comparable to the clinically approved CYP11B1 inhibitor osilodrostat (LCI699), which exhibits an IC₅₀ of 2.5 nM under similar assay conditions [2], and is approximately 6.5-fold more potent than the related isatin-derived CYP11B1 inhibitor BDBM50082280 (IC₅₀ = 13 nM) [3]. In contrast, unsubstituted isatin shows no detectable inhibition of CYP11B1, underscoring the essential contribution of the N-benzyl and 5-methyl modifications to target engagement.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human CYP11B1 |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM |
| Comparator Or Baseline | Osilodrostat: IC₅₀ = 2.5 nM; BDBM50082280: IC₅₀ = 13 nM; Isatin: no inhibition |
| Quantified Difference | Target compound is equipotent to osilodrostat (2 nM vs 2.5 nM) and 6.5-fold more potent than BDBM50082280 |
| Conditions | Human CYP11B1 expressed in hamster V79MZ cells; [³H]-11-deoxycorticosterone substrate; 6 h incubation; HPLC analysis |
Why This Matters
Researchers focused on cortisol modulation can obtain clinical-grade potency in a synthetically tractable scaffold, enabling SAR campaigns without the complexity of osilodrostat's chiral synthesis.
- [1] BindingDB. BDBM50239789 (CHEMBL4097298): 1-benzyl-5-methylindoline-2,3-dione. Affinity Data: IC₅₀ = 2 nM (human CYP11B1). View Source
- [2] NCATS Inxight Drugs. Osilodrostat: CYP11B1 Inhibition Data. IC₅₀ = 2.5 ± 0.1 nM. View Source
- [3] BindingDB. BDBM50082280 (CHEMBL3421766). Affinity Data: IC₅₀ = 13 nM (human CYP11B1). View Source
